1,1,1-Trifluoro-2-(4-methylpyridin-2-yl)propan-2-yl methanesulfonate
Overview
Description
1,1,1-Trifluoro-2-(4-methylpyridin-2-yl)propan-2-yl methanesulfonate is a chemical compound with the molecular formula C10H12F3NO3S and a molecular weight of 283.27 g/mol . It is known for its unique structural features, including the presence of trifluoromethyl and pyridine groups, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
The synthesis of 1,1,1-Trifluoro-2-(4-methylpyridin-2-yl)propan-2-yl methanesulfonate typically involves the reaction of 1,1,1-trifluoro-2-(4-methylpyridin-2-yl)propan-2-ol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
1,1,1-Trifluoro-2-(4-methylpyridin-2-yl)propan-2-yl methanesulfonate undergoes various chemical reactions, including:
Scientific Research Applications
1,1,1-Trifluoro-2-(4-methylpyridin-2-yl)propan-2-yl methanesulfonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-2-(4-methylpyridin-2-yl)propan-2-yl methanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in proteins .
Comparison with Similar Compounds
1,1,1-Trifluoro-2-(4-methylpyridin-2-yl)propan-2-yl methanesulfonate can be compared with other similar compounds, such as:
1,1,1-Trifluoro-2-(4-methylpyridin-2-yl)propan-2-ol: This compound lacks the methanesulfonate group and is less reactive in nucleophilic substitution reactions.
4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine: This compound has a similar structure but different functional groups, leading to variations in reactivity and applications.
4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine: This compound contains a thiazole ring, which imparts different chemical properties and potential biological activities.
Properties
IUPAC Name |
[1,1,1-trifluoro-2-(4-methylpyridin-2-yl)propan-2-yl] methanesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO3S/c1-7-4-5-14-8(6-7)9(2,10(11,12)13)17-18(3,15)16/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBOINGMWTWKGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(C)(C(F)(F)F)OS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101147816 | |
Record name | 2-Pyridinemethanol, α,4-dimethyl-α-(trifluoromethyl)-, 2-methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101147816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1396893-44-9 | |
Record name | 2-Pyridinemethanol, α,4-dimethyl-α-(trifluoromethyl)-, 2-methanesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1396893-44-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyridinemethanol, α,4-dimethyl-α-(trifluoromethyl)-, 2-methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101147816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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